N-Methyltrimethylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 223053. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

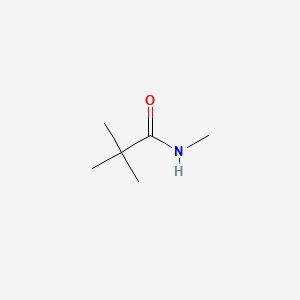

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,2,2-trimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(2,3)5(8)7-4/h1-4H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKKJBRRKIKWFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218458 | |

| Record name | 2,2,N-Trimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6830-83-7 | |

| Record name | N,2,2-Trimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6830-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,N-Trimethylpropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006830837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6830-83-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,N-Trimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6830-83-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Substituted Acetamides

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the physicochemical properties of selected N-substituted acetamides. Due to the ambiguity of the chemical name "N-Methyltrimethylacetamide," which does not correspond to a standard chemical structure, this document focuses on two closely related and industrially significant compounds: N,N-Dimethylacetamide and N-Methylacetamide . These compounds are frequently used as solvents and intermediates in organic synthesis, including pharmaceutical drug development.

Chemical Identity and Structure

N,N-Dimethylacetamide (DMAc) is an organic compound with the formula CH₃CON(CH₃)₂. It is a colorless, water-miscible, high-boiling liquid commonly used as a polar solvent in organic synthesis and polymer chemistry.[1]

N-Methylacetamide (NMA) is a chemical compound from the amide group with the formula CH₃CONHCH₃. It is a colorless, hygroscopic, crystalline solid at room temperature and is also used as a solvent, particularly in electrochemistry, and as an intermediate in the production of agrochemicals.[2][3]

Physicochemical Properties

The following tables summarize the key physicochemical properties of N,N-Dimethylacetamide and N-Methylacetamide for easy comparison.

Table 1: General and Physical Properties

| Property | N,N-Dimethylacetamide | N-Methylacetamide |

| CAS Number | 127-19-5 | 79-16-3 |

| Molecular Formula | C₄H₉NO | C₃H₇NO |

| Molecular Weight | 87.12 g/mol | 73.09 g/mol [4] |

| Appearance | Colorless liquid | Colorless solid[2][5][6] |

| Melting Point | -20 °C | 26 - 28 °C[4][5][6] |

| Boiling Point | 165-166 °C | 204 - 206 °C[5][6] |

| Density | 0.94 g/cm³ at 20 °C | 0.946 g/cm³[5][6] |

| Vapor Pressure | 1.76 hPa at 20 °C | 2 hPa at 20 °C[5][6] |

| Solubility | Soluble in water (>1000 g/L) | Freely soluble in water[5] |

Table 2: Safety and Handling Properties

| Property | N,N-Dimethylacetamide | N-Methylacetamide |

| Flash Point | 64 °C | 116 °C[5][6] |

| Autoignition Temp. | 400 °C | 490 °C[6] |

| Explosion Limits | 1.7 - 11.5 % (v/v) | 3.2 - 18.1 %[6] |

| Hazard Statements | Causes serious eye irritation. May damage fertility or the unborn child. | May damage fertility or the unborn child.[5] |

Experimental Protocols

While specific experimental details for the determination of every property listed are extensive, this section outlines the general methodologies employed.

Determination of Melting and Boiling Points

A standard method for determining the melting point of a solid like N-Methylacetamide involves using a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded. For a liquid like N,N-Dimethylacetamide, the boiling point is determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

Gas Chromatography (GC) for Purity Assay

The purity of both N,N-Dimethylacetamide and N-Methylacetamide is often assessed using gas chromatography. A small volume of the sample is injected into the instrument, where it is vaporized and carried by an inert gas through a column. The components of the sample are separated based on their volatility and interaction with the column's stationary phase. A detector measures the amount of each component as it exits the column, allowing for the determination of the sample's purity.[7][8]

Spectroscopy for Structural Identification

-

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule. For N-substituted acetamides, characteristic absorption bands for the carbonyl group (C=O) and C-N bonds would be expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the structure of the molecule, including the number and types of hydrogen and carbon atoms and their connectivity.[4]

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio of its ions.[9]

Synthesis Methodology

N,N-Dimethylacetamide and N-Methylacetamide can be synthesized through various methods. A common approach involves the acylation of the corresponding amine with an acetylating agent.

Representative Synthesis of N,N-Dimethylacetamide

One industrial method for the synthesis of N,N-Dimethylacetamide involves the reaction of acetic acid with dimethylamine.[1] The process can be summarized as follows:

-

Salt Formation: Gaseous dimethylamine is introduced into acetic acid to form dimethylammonium acetate. This is an exothermic reaction.

-

Dehydration: The resulting salt is then heated to induce dehydration, forming N,N-Dimethylacetamide and water.

-

Purification: The crude product is purified by distillation to obtain high-purity N,N-Dimethylacetamide.[1]

Below is a conceptual workflow for this synthesis process.

Biological Interactions and Signaling Pathways

N,N-Dimethylacetamide and N-Methylacetamide are primarily recognized for their roles as solvents and chemical intermediates rather than for specific interactions with biological signaling pathways. Their toxicological profiles, particularly the reproductive toxicity of N,N-Dimethylacetamide, are of significant concern in occupational health settings. However, there is a lack of evidence in the provided search results to suggest their direct involvement in specific cellular signaling cascades that would warrant a visual diagram. Research in this area is ongoing, and future studies may elucidate such interactions.

References

- 1. caloongchem.com [caloongchem.com]

- 2. N-Methylacetamide - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. N-Methyl-N-trimethylsilylacetamide derivatization grade (GC derivatization), LiChropur™, ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. N-Methyl-N-trimethylsilylacetamide, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. N-Trimethylsilyl-N-methylacetamide | C6H15NOSi | CID 81953 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Preparation of N-Methyltrimethylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of N-Methyltrimethylacetamide, also known as N-methylpivalamide. The document details the primary synthetic routes, experimental protocols, and relevant quantitative data to support research and development in the chemical and pharmaceutical sciences.

Introduction

This compound (N-methylpivalamide) is a carboxamide that serves as a valuable building block in organic synthesis. Its sterically hindered tert-butyl group can impart unique properties to larger molecules, influencing their conformation, stability, and biological activity. This guide outlines the most common and effective methods for the laboratory-scale synthesis of this compound.

Core Synthesis Methodologies

The synthesis of this compound primarily revolves around the formation of an amide bond between a pivaloyl (trimethylacetyl) source and methylamine. The two main strategies employed are the reaction of pivaloyl chloride with methylamine and the amidation of pivalic anhydride.

Synthesis from Pivaloyl Chloride and Methylamine

This is a classic and widely used method for amide synthesis. The reaction involves the nucleophilic acyl substitution of the highly reactive pivaloyl chloride with methylamine. An excess of methylamine or the addition of a non-nucleophilic base is typically required to neutralize the hydrochloric acid byproduct.

Synthesis via Pivaloyl Anhydride

The use of pivalic anhydride offers an alternative to the acid chloride method. While generally less reactive than pivaloyl chloride, the anhydride avoids the generation of corrosive HCl. This method can be advantageous when working with sensitive substrates or under conditions where the presence of chloride ions is undesirable. The reaction proceeds by the nucleophilic attack of methylamine on one of the carbonyl carbons of the anhydride, with the loss of a pivalate salt as a byproduct.[1][2]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound. These protocols are based on established methods for similar amide formations and have been adapted for this specific target molecule.

Protocol 1: Synthesis from Pivaloyl Chloride and Methylamine

This protocol is adapted from standard acylation procedures.

Materials:

-

Pivaloyl chloride

-

Methylamine (solution in THF, ethanol, or as a gas)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine (2.1 equivalents) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride (1.0 equivalent) dropwise to the stirred methylamine solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis via Pivalic Anhydride

This protocol is based on the principles of amidation using anhydrides.[1][2]

Materials:

-

Pivalic anhydride

-

Methylamine (solution in THF or as a gas)

-

Suitable aprotic solvent (e.g., THF, Dichloromethane)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pivalic anhydride (1.0 equivalent) in a suitable aprotic solvent.

-

Add methylamine (1.1-1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove the pivalic acid byproduct, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to afford the crude product.

-

Purify the crude this compound by vacuum distillation.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₆H₁₃NO | [3][4][5][6] |

| Molecular Weight | 115.17 g/mol | [3][4][5][6] |

| CAS Number | 6830-83-7 | [3][4][5][6] |

| Appearance | Not specified in search results | |

| Boiling Point | Not specified in search results | |

| Melting Point | Not specified in search results | |

| Purity | >98% (achievable with purification) | [7] |

| Yield | 10-55% (for related radiolabelled compounds) | [7] |

Spectroscopic Data (Predicted/Typical Ranges):

| Spectroscopy | Expected Chemical Shifts / Bands |

| ¹H NMR | * N-CH₃: ~2.7-2.9 ppm (doublet, due to coupling with N-H) * C(CH₃)₃: ~1.2 ppm (singlet) * N-H: Broad singlet, variable chemical shift |

| ¹³C NMR | * C=O: ~175-180 ppm * C(CH₃)₃ (quaternary): ~38 ppm * C(CH₃)₃ (methyls): ~27 ppm * N-CH₃: ~26 ppm |

| IR (Infrared) | * N-H stretch: ~3300 cm⁻¹ (secondary amide) * C=O stretch (Amide I): ~1640 cm⁻¹ * N-H bend (Amide II): ~1550 cm⁻¹ |

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis of this compound.

References

An In-depth Technical Guide to N-Methyl-N-trimethylsilylacetamide: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methyl-N-trimethylsilylacetamide, a key reagent in analytical chemistry and organic synthesis. This document details its chemical properties, synthesis, and significant applications, with a focus on its role in drug development and metabolomics. Experimental protocols, quantitative data, and safety information are presented to support its practical application in a laboratory setting.

Chemical Identification and Molecular Structure

N-Methyl-N-trimethylsilylacetamide, often abbreviated as MSA, is a silylating agent used to increase the volatility and stability of polar compounds for analysis by gas chromatography-mass spectrometry (GC-MS). It is important to distinguish it from similar compounds like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)acetamide (BSA), which are also common silylating agents.

Molecular Structure:

The structure of N-Methyl-N-trimethylsilylacetamide consists of an acetamide group where one hydrogen on the nitrogen atom is replaced by a methyl group and the other by a trimethylsilyl group.

Chemical Properties Summary:

| Property | Value | Reference |

| CAS Number | 7449-74-3 | [1] |

| Molecular Formula | C6H15NOSi | [1] |

| Molecular Weight | 145.27 g/mol | [2] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Boiling Point | 159-161 °C | [2] |

| Density | 0.904 g/mL at 20 °C | [2] |

| Refractive Index | n20/D 1.439 | [2] |

| Flash Point | 48.0 °C (closed cup) | [2] |

| Storage Temperature | −20°C | [2] |

Synthesis of N-Methyl-N-trimethylsilylacetamide

While specific detailed protocols for the synthesis of N-Methyl-N-trimethylsilylacetamide are proprietary, a general method can be adapted from the synthesis of similar N-alkyl-N-trialkylsilylamides. The process typically involves the reaction of N-methylacetamide with a trimethylsilylating agent, such as trimethylsilyl chloride, in the presence of a base to neutralize the generated hydrochloric acid.

General Experimental Protocol:

-

To a reaction vessel containing N-methylacetamide, add a suitable organic base, such as triethylamine.

-

Slowly add trimethylsilyl chloride to the mixture while maintaining a controlled temperature, typically between 0-5 °C.

-

After the addition is complete, allow the reaction to proceed for a specified time to ensure completion.

-

The resulting mixture contains the product and a salt byproduct (e.g., triethylamine hydrochloride).

-

The salt is typically removed by filtration.

-

The final product, N-Methyl-N-trimethylsilylacetamide, is then purified from the filtrate by distillation.

A similar process is described for the synthesis of N-methyl-N-trimethylsilyl trifluoroacetamide, where N-methyl trifluoroacetamide is reacted with N,O-bis(trimethylsilyl) acetamide.[3] This method has the advantage of not producing a salt byproduct, simplifying the purification process to a fractional distillation.[3]

Applications in Research and Drug Development

The primary application of N-Methyl-N-trimethylsilylacetamide is as a derivatizing agent to enhance the analytical characteristics of polar molecules for GC-MS analysis. This is particularly crucial in the fields of metabolomics and pharmaceutical analysis.

3.1. Role in Metabolomics

In metabolomics, N-Methyl-N-trimethylsilylacetamide is used to derivatize small, polar metabolites such as amino acids, organic acids, and sugars. The trimethylsilyl group replaces active hydrogens on functional groups like hydroxyls, carboxyls, and amines, which reduces the polarity and increases the volatility and thermal stability of the metabolites. This allows for their separation and detection by GC-MS.

Logical Workflow for Metabolite Profiling using Silylation and GC-MS:

Caption: A typical workflow for metabolomics analysis using a two-step derivatization process followed by GC-MS.

3.2. Pharmaceutical Analysis

In drug development, N-Methyl-N-trimethylsilylacetamide is used for the quantitative analysis of drugs and their metabolites in biological matrices. Derivatization can improve the chromatographic peak shape and sensitivity of detection. It also plays a role in the synthesis of pharmaceutical compounds where it can be used to protect certain functional groups during chemical transformations.

Experimental Protocols for Derivatization

A common and robust method for the derivatization of a broad range of metabolites involves a two-step process of methoximation followed by silylation.

Protocol for Two-Step Derivatization for GC-MS Analysis:

-

Sample Preparation: An aliquot of the extracted and dried metabolites is placed in a GC vial.

-

Methoximation:

-

Add a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) to the dried sample.

-

Incubate the mixture, for example, at 37°C for 90 minutes with agitation. This step is crucial for derivatizing carbonyl groups and preventing the formation of multiple isomers.

-

-

Silylation:

-

Add N-Methyl-N-trimethylsilylacetamide to the vial.

-

Incubate the mixture again, for instance, at 37°C for 30 minutes with agitation.

-

-

Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

Quantitative Data Presentation

The reproducibility of analytical methods is critical. The following table summarizes the relative standard deviation (RSD) for different classes of metabolites analyzed by GC-MS after an automated on-line derivatization process, which is a testament to the robustness of silylation-based methods.

Reproducibility of Metabolite Analysis using Automated Derivatization:

| Biological Class | Median RSD (%) in Liver Samples | Median RSD (%) in Plasma Samples |

| Amino Acids | 13 | 18 |

| Glycolysis Intermediates | 21 | 13 |

| TCA Cycle Intermediates | 3 | 15 |

Data adapted from a study on optimized on-line derivatization for targeted metabolomics.[4] A lower RSD indicates higher reproducibility. The generally accepted maximum tolerance for RSD in metabolomics studies is 30%.[4]

Safety and Handling

N-Methyl-N-trimethylsilylacetamide is a flammable liquid and requires careful handling in a laboratory setting.

Safety Information Summary:

| Hazard Category | Description | Precautionary Measures |

| Physical Hazards | Flammable liquid and vapor.[2] | Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment.[1] |

| Health Hazards | May cause eye and skin irritation. May cause respiratory and digestive tract irritation.[1] | Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area.[1][2] |

| Handling | Moisture sensitive.[1] | Handle under an inert atmosphere. Store in a tightly closed container in a cool, dry place.[1] |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[1] | |

| First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid.[1] |

Conclusion

N-Methyl-N-trimethylsilylacetamide is a valuable reagent for researchers, scientists, and drug development professionals. Its primary utility as a silylating agent enables the robust and reproducible analysis of a wide range of polar, non-volatile compounds by GC-MS. Understanding its properties, synthesis, and proper application, as outlined in this guide, is essential for its effective and safe use in a research and development setting.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. N-Methyl-N-trimethylsilylacetamide for GC derivatization, LiChropur , = 97.0 GC 7449-74-3 [sigmaaldrich.com]

- 3. US4663471A - Method for the preparation of N-methyl-N-trimethylsilyl trifluoroacetamide - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling and Application of N-Methyl-N-(trimethylsilyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety data, handling precautions, and applications of N-Methyl-N-(trimethylsilyl)acetamide (MSA), a versatile silylating agent. Due to the potential ambiguity of the user-provided chemical name "N-Methyltrimethylacetamide," this document focuses on N-Methyl-N-(trimethylsilyl)acetamide (CAS 7449-74-3), the most probable intended compound. A comparative analysis with the structurally related compound N-Methylacetamide (CAS 79-16-3) is included to provide a broader toxicological perspective. This guide is intended for professionals in research and drug development and emphasizes safe laboratory practices through detailed data presentation, handling protocols, and visual aids.

Chemical Identification and Physical Properties

N-Methyl-N-(trimethylsilyl)acetamide, also known as MSA, is a derivatizing agent commonly used in gas chromatography (GC) to increase the volatility and thermal stability of polar compounds.[1] Its chemical structure and key physical and chemical properties are summarized below. For comparative purposes, the properties of N-Methylacetamide are also provided.

Table 1: Physicochemical Properties of N-Methyl-N-(trimethylsilyl)acetamide and N-Methylacetamide

| Property | N-Methyl-N-(trimethylsilyl)acetamide | N-Methylacetamide |

| CAS Number | 7449-74-3[2] | 79-16-3[3] |

| Molecular Formula | C₆H₁₅NOSi[2] | C₃H₇NO[3] |

| Molecular Weight | 145.27 g/mol [4] | 73.09 g/mol [5] |

| Appearance | Clear, light yellow liquid[2] | Colorless solid or liquid[6] |

| Boiling Point | 159-161 °C[2] | 204-206 °C[6] |

| Melting Point | Not readily available (solid at room temperature)[2] | 26-28 °C[6] |

| Flash Point | 48 °C[7] | 108 °C[5] |

| Density | 0.904 g/mL at 20 °C[2] | 1.05 g/mL at 25 °C[6] |

| Solubility | Reacts with water[7] | Soluble in water[6] |

Hazard Identification and Toxicology

The toxicological properties of N-Methyl-N-(trimethylsilyl)acetamide have not been fully investigated.[7] However, it is classified as a flammable liquid and is known to be moisture-sensitive.[7] Contact may cause skin and eye irritation, and it may also lead to respiratory and digestive tract irritation.[7] Due to the limited toxicological data for MSA, this section includes a more detailed summary of the known hazards of N-Methylacetamide to provide a basis for risk assessment.

Table 2: Toxicological Data for N-Methyl-N-(trimethylsilyl)acetamide and N-Methylacetamide

| Hazard | N-Methyl-N-(trimethylsilyl)acetamide | N-Methylacetamide |

| Acute Oral Toxicity (LD50) | Data not available | 5 g/kg (Rat)[3][6] |

| Skin Corrosion/Irritation | May cause irritation and dermatitis[7] | Mild skin irritation (Rabbit)[8] |

| Serious Eye Damage/Irritation | May cause eye irritation and corneal damage[7] | No eye irritation (Rabbit)[8] |

| Respiratory/Digestive Irritation | May cause respiratory and digestive tract irritation[7] | May cause respiratory tract irritation[6] |

| Specific Target Organ Toxicity | May cause central nervous system depression[7] | Presumed human reproductive toxicant; may damage the unborn child[8] |

| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65[9] | Not considered to be carcinogenic[10] |

| Germ Cell Mutagenicity | Data not available | Not considered to be genotoxic[10] |

Note: The toxicological data for N-Methylacetamide should be used for informational and comparative purposes only and does not directly reflect the hazards of N-Methyl-N-(trimethylsilyl)acetamide. A thorough risk assessment should be conducted before handling either substance.

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of N-Methyl-N-(trimethylsilyl)acetamide is critical to minimize exposure and ensure laboratory safety. The following precautions and PPE are recommended.

Engineering Controls

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.

-

Facilities should be equipped with an eyewash station and a safety shower.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A lab coat should be worn. For procedures with a high risk of splashing, a chemical-resistant apron is recommended.

-

Respiratory Protection: If working outside of a fume hood or if vapors are generated, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.

General Hygiene

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Contaminated clothing should be removed and laundered before reuse.

First-Aid Measures

In the event of exposure, follow these first-aid procedures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water. Seek immediate medical attention.[7]

Accidental Release and Disposal

Accidental Release

-

Evacuate the area and ensure adequate ventilation.

-

Remove all sources of ignition.

-

Wear appropriate PPE as described in Section 3.2.

-

Absorb the spill with an inert, non-combustible material such as sand or vermiculite.

-

Collect the absorbed material into a suitable, labeled container for disposal.

Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Do not dispose of down the drain or into the environment.

Experimental Protocols: Application in Gas Chromatography

N-Methyl-N-(trimethylsilyl)acetamide is a potent silylating agent used to derivatize polar molecules containing active hydrogens (e.g., -OH, -NH, -COOH, -SH) to increase their volatility for GC analysis.[11]

General Derivatization (Silylation) Protocol

This protocol provides a general guideline for the silylation of analytes using MSA. The specific conditions (e.g., solvent, temperature, reaction time) may need to be optimized for different analytes.

-

Sample Preparation: Ensure the sample is anhydrous, as MSA is moisture-sensitive. If the sample is in an aqueous solution, it must be evaporated to dryness.

-

Reagent Addition: In a clean, dry reaction vial, add the sample. Add a molar excess of N-Methyl-N-(trimethylsilyl)acetamide. MSA can often act as its own solvent.[1] If a solvent is required, an anhydrous aprotic solvent such as pyridine, acetonitrile, or dimethylformamide can be used.

-

Reaction: Cap the vial tightly and vortex to mix. Heat the reaction mixture to 60-80°C for 30-60 minutes. The optimal time and temperature will vary depending on the analyte.

-

Analysis: After the reaction is complete and the vial has cooled to room temperature, the derivatized sample can be directly injected into the GC-MS system.

Silylation Reaction Workflow

The following diagram illustrates the general workflow for the silylation of a polar analyte using N-Methyl-N-(trimethylsilyl)acetamide for GC-MS analysis.

Synthesis of N-Methyl-N-(trimethylsilyl)acetamide

A common laboratory-scale synthesis of N-Methyl-N-(trimethylsilyl)acetamide involves the nucleophilic substitution reaction between N-methylacetamide and chlorotrimethylsilane.[12] This reaction typically requires a base catalyst, such as triethylamine, to neutralize the hydrogen chloride byproduct and is carried out under anhydrous conditions.[12]

Conclusion

N-Methyl-N-(trimethylsilyl)acetamide is a valuable reagent for chemical analysis, particularly in the field of gas chromatography. While it presents certain hazards, including flammability and potential irritation, these risks can be effectively managed through adherence to the handling precautions and safety protocols outlined in this guide. The provided information on its properties, handling, and applications is intended to support researchers, scientists, and drug development professionals in its safe and effective use. Due to the limited toxicological data available for MSA, it is crucial to handle this chemical with a high degree of caution and to perform a thorough risk assessment before initiating any new experimental procedures.

References

- 1. dshs-koeln.de [dshs-koeln.de]

- 2. N-Methyl-N-(trimethylsilyl)acetamide | 7449-74-3 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. N-甲基-N-三甲基硅烷乙酰胺 derivatization grade (GC derivatization), LiChropur™, ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. benchchem.com [benchchem.com]

- 12. Buy N-Methyl-N-(trimethylsilyl)acetamide (EVT-321138) | 7449-74-3 [evitachem.com]

An In-depth Technical Guide to the Solubility of N-Methylacetamide in Common Laboratory Solvents

Disclaimer: The user query specified "N-Methyltrimethylacetamide." Initial searches did not yield significant information for a compound with this exact name. However, substantial data is available for the closely related and commonly used laboratory chemical, N-Methylacetamide . This guide proceeds under the assumption that the user is interested in N-Methylacetamide.

This technical guide provides a comprehensive overview of the solubility of N-Methylacetamide in a range of common laboratory solvents. The information is intended for researchers, scientists, and professionals in drug development who utilize N-Methylacetamide in their work.

Introduction to N-Methylacetamide

N-Methylacetamide (NMA) is an amide compound with the chemical formula C₃H₇NO.[1][2] It is a colorless, hygroscopic solid with a faint odor.[1] NMA is recognized for its high dielectric constant and its utility as a solvent in electrochemistry and as an intermediate in the production of agrochemicals.[1] Understanding its solubility profile is critical for its effective use in various experimental and industrial applications.

Solubility Profile of N-Methylacetamide

N-Methylacetamide exhibits a broad range of solubility in various common laboratory solvents. This is attributed to its polar amide group, which can engage in hydrogen bonding, and its small alkyl groups. A summary of its qualitative solubility in different solvents is presented in Table 1.

Table 1: Qualitative Solubility of N-Methylacetamide in Common Laboratory Solvents

| Solvent Class | Solvent | Solubility | Reference(s) |

| Polar Protic | Water | Soluble | [1] |

| Ethanol | Soluble | [3] | |

| Polar Aprotic | Acetone | Soluble | [3] |

| Chloroform | Soluble | [3] | |

| Nonpolar | Benzene | Soluble | [3] |

| Ether (Diethyl ether) | Soluble | [3] |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the equilibrium solubility of a solid compound like N-Methylacetamide. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.

3.1 Materials

-

N-Methylacetamide (solid)

-

Selected solvents (e.g., water, ethanol, acetone, etc.)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks

-

Appropriate analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

-

Syringes and filters (0.45 µm)

3.2 Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid N-Methylacetamide to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the collected supernatant through a 0.45 µm filter to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method to determine the concentration of N-Methylacetamide.

-

Prepare a calibration curve using standard solutions of N-Methylacetamide of known concentrations.

-

-

Calculation:

-

Calculate the solubility of N-Methylacetamide in each solvent using the following formula:

Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor

-

3.3 Safety Precautions

-

Always work in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for N-Methylacetamide and all solvents used for specific handling and disposal instructions.[4][5][6]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of N-Methylacetamide.

Caption: Workflow for determining the equilibrium solubility of N-Methylacetamide.

Conclusion

N-Methylacetamide is a versatile compound with good solubility in a range of common polar and nonpolar laboratory solvents. The provided experimental protocol offers a reliable method for quantitatively determining its solubility, which is a crucial parameter for its application in research and development. The visualized workflow provides a clear and concise overview of the experimental process.

References

Spectroscopic Profile of N-Methyltrimethylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-Methyltrimethylacetamide (also known as N,2,2-trimethylpropanamide). This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the replication and verification of these findings.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound (CAS No: 6830-83-7; Molecular Formula: C₆H₁₃NO; Molecular Weight: 115.17 g/mol )[1].

¹H NMR Data

The ¹H NMR spectrum for this compound is available from sources such as Sigma-Aldrich[1]. The expected signals are outlined below.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ | (Not available) | (Not available) | 3H |

| C(CH₃)₃ | (Not available) | (Not available) | 9H |

| NH | (Not available) | (Not available) | 1H |

¹³C NMR Data

The ¹³C NMR spectrum for this compound has been reported by Frinton Laboratories[1]. The expected carbon environments are listed below.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C =O | (Not available) |

| N-C H₃ | (Not available) |

| C (CH₃)₃ | (Not available) |

| C(C H₃)₃ | (Not available) |

Mass Spectrometry (GC-MS) Data

Mass spectrometry data obtained via Gas Chromatography-Mass Spectrometry (GC-MS) is available from the NIST Mass Spectrometry Data Center. The top three peaks by m/z are noted[1].

| m/z | Relative Intensity | Fragment |

| 57 | Most Abundant | (Not available) |

| 41 | 2nd Highest | (Not available) |

| 58 | 3rd Highest | (Not available) |

Infrared (IR) Spectroscopy Data

FTIR and ATR-IR spectra for this compound have been provided by Bio-Rad Laboratories, with the sample sourced from Alfa Aesar, Thermo Fisher Scientific[1]. Key expected absorptions for the amide functional group are listed.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | 3500 - 3300 |

| C=O Stretch (Amide I) | 1680 - 1630 |

| N-H Bend (Amide II) | 1640 - 1550 |

| C-N Stretch | 1400 - 1000 |

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

To ensure a homogeneous solution, gently vortex or sonicate the mixture.

-

If required for quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, acquire the spectrum with proton decoupling. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for quaternary carbons.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra and assign them to the corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

-

Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal or the KBr press without the pellet.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

A sufficient number of scans should be co-added to achieve an acceptable signal-to-noise ratio.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration suitable for the instrument (typically in the µg/mL to ng/mL range).

Sample Introduction (GC-MS):

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the gas chromatograph.

-

The GC will separate the components of the sample, and the eluent will be introduced directly into the ion source of the mass spectrometer.

Ionization and Analysis (Electron Ionization - EI):

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

Data Processing:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak (M⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information about the molecule.

Visualizations

The following diagrams illustrate the structure of this compound and a conceptual workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound.

Caption: Conceptual workflow for spectroscopic analysis.

References

An In-depth Technical Guide to N-Methylacetamide: Discovery and Historical Background

This technical guide provides a comprehensive overview of N-Methylacetamide (NMA), a significant amide with diverse applications in research and industry. The document delves into its historical synthesis, physicochemical properties, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.

Introduction

N-Methylacetamide (systematic name: N-methylethanamide) is a simple, secondary amide that has been a subject of scientific interest due to its utility as a solvent, its role as a model for the peptide bond in proteins, and its use as an intermediate in the synthesis of various organic compounds.[1][2][3] This guide explores the foundational aspects of NMA, from its earliest preparations to its well-characterized properties and synthesis methodologies.

Historical Background and Discovery

While a singular "discovery" event for N-Methylacetamide is not prominently documented, its preparation is rooted in the foundational reactions of organic chemistry. Early methods for the synthesis of amides, in general, were established in the 19th century. Specific preparations of N-Methylacetamide were reported in the early to mid-20th century.

Key historical synthetic routes include the reaction of methylamine with hot acetic acid, as described by D'Alelio and Reid in 1937, and the reaction with acetic anhydride, reported by Mauger and Soper in 1946.[3][4] Other classical methods involve heating N,N'-dimethylurea with acetic acid (disclosed in a 1936 US Patent) and the reduction or hydrogenation of N-(hydroxymethyl)acetamide, as detailed in a 1944 US Patent.[3][4] These early methods laid the groundwork for the more refined synthetic protocols used today.

Physicochemical Properties

N-Methylacetamide is a colorless, hygroscopic solid with a faint odor, and it is highly soluble in water.[1] It is recognized for its high dielectric constant.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of N-Methylacetamide

| Property | Value | Reference |

| Molecular Formula | C₃H₇NO | [1] |

| Molar Mass | 73.095 g·mol⁻¹ | [1] |

| Melting Point | 27–30.6 °C | [1] |

| Boiling Point | 206–208 °C | [1] |

| Density | 0.94 g·cm⁻³ | [1] |

| logP | -1.05 | [5] |

| Refractive Index (n_D) | 1.433 (20 °C) | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of N-Methylacetamide. Key data from Nuclear Magnetic Resonance (NMR) spectroscopy are summarized in Table 2.

Table 2: ¹³C NMR Spectroscopic Data for N-Methylacetamide

| Carbon Atom | Chemical Shift (ppm) in CDCl₃ | Reference |

| Carbonyl (C=O) | ~171.77 | [5] |

| N-methyl (N-CH₃) | ~26.23 | [5] |

| Acetyl methyl (CO-CH₃) | ~22.74 | [5] |

Experimental Protocols for Synthesis

Several methods for the synthesis of N-Methylacetamide have been developed. The following protocols provide detailed procedures for established synthetic routes.

This is a classical and straightforward method for the preparation of N-Methylacetamide.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a solution of methylamine in a suitable solvent (e.g., diethyl ether).

-

Cool the flask in an ice bath.

-

Slowly add acetic anhydride dropwise from the dropping funnel with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The solvent and any unreacted starting materials can be removed under reduced pressure.

-

The crude N-Methylacetamide can be purified by distillation or recrystallization.

This method offers a more rapid and efficient synthesis.[4]

Protocol:

-

To a solution of 1.5 equivalents of trimethyl orthoacetate in 2 mL of methanol, add 1 equivalent of methylamine hydrochloride (0.0015 mol).[4]

-

Heat the mixture in a microwave reactor to 135°C for 15 minutes.[4]

-

Isolate the product by concentrating the reaction mixture in vacuo to obtain essentially pure N-Methylacetamide.[4]

Signaling Pathways and Applications

While N-Methylacetamide itself is not typically described as a signaling molecule, its deuterated isotopologue, N-Methylacetamide-d7, is a valuable tool in pharmacokinetic studies as an internal standard for the quantification of N-Methylacetamide in biological samples.[2] N-Methylacetamide is a known metabolite of N,N-dimethylacetamide (DMAC).[2]

The workflow for a typical pharmacokinetic analysis using NMA-d7 is depicted below.

Conclusion

N-Methylacetamide remains a compound of significant interest in both academic research and industrial applications. Its well-defined properties and straightforward synthesis make it a versatile building block and a model system for studying fundamental chemical and biological processes. This guide has provided a detailed overview of its historical context, physical and chemical data, and practical synthetic methodologies, serving as a valuable resource for the scientific community.

References

N-Methylacetamide: A Technical Guide to a Versatile Intermediate and Its Research Frontiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylacetamide (NMA), a simple yet versatile amide, holds a significant position in the chemical and pharmaceutical landscape. Primarily recognized as a potent solvent and a crucial intermediate in the synthesis of agrochemicals and pharmaceuticals, its biological roles and potential therapeutic applications remain a nascent field of study. This technical guide provides a comprehensive overview of N-Methylacetamide, consolidating its physicochemical properties, synthesis methodologies, and known toxicological profile. Delving deeper, this document explores potential research avenues, particularly focusing on its role as a metabolite of N,N-dimethylacetamide (DMAC) and its independent biological activities, thereby offering a roadmap for future investigations in drug development and molecular biology.

Introduction

N-Methylacetamide (CAS 79-16-3), with the chemical formula C₃H₇NO, is a colorless, hygroscopic liquid or solid.[1] Its excellent solvent properties for a wide range of organic and inorganic compounds have cemented its use in various industrial applications, including in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[2] Notably, NMA serves as a key building block in the synthesis of complex molecules, such as cephalosporins, owing to its reactive amide group.[3][4]

Beyond its industrial utility, N-Methylacetamide is a subject of interest in biological and toxicological studies, primarily due to its status as a major metabolite of the widely used solvent N,N-dimethylacetamide (DMAC).[5][6] Understanding the pharmacokinetics and biological effects of NMA is crucial for assessing the safety of DMAC exposure. Furthermore, independent studies have hinted at intrinsic biological activities of NMA, such as its ability to induce differentiation in murine erythroleukemia cells, suggesting a potential that extends beyond its role as a mere solvent or metabolite.[5][7] This guide aims to synthesize the current knowledge on NMA and catalyze further research into its untapped potential.

Physicochemical and Toxicological Data

A thorough understanding of the fundamental properties of N-Methylacetamide is essential for its safe handling and application in research and development.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇NO | [8] |

| Molecular Weight | 73.09 g/mol | [8] |

| CAS Number | 79-16-3 | [5] |

| Appearance | Colorless liquid or solid | [1][9] |

| Melting Point | 26-28 °C | [10] |

| Boiling Point | 204-206 °C | [10] |

| Density | 0.957 g/mL at 25 °C | |

| Water Solubility | Soluble | [5] |

| logP | -1.05 | [8] |

Toxicological Data

| Endpoint | Value | Species | Route | Reference(s) |

| LD50 (Acute Oral) | > 2000 mg/kg bw | Rat | Oral | [11] |

| LD50 (Acute Oral) | 3,950 mg/kg | Rat | Oral | [12] |

| LD50 (Acute Oral) | 5 g/kg | Rat | Oral | [13] |

| Teratogenicity | Experimental teratogen, may cause harm to the unborn child | Rat, Rabbit | Dermal, Gavage, Intraperitoneal | [5][11] |

| Genotoxicity | Not considered to be genotoxic based on the weight of evidence | In vitro and in vivo studies | N/A | [11] |

Synthesis of N-Methylacetamide

Several methods for the synthesis of N-Methylacetamide have been reported, with the reaction of methylamine with acetic acid or its derivatives being the most common.

General Synthesis Workflow

The following diagram illustrates a common synthetic route for N-Methylacetamide.

Caption: A representative workflow for the synthesis of N-Methylacetamide.

Experimental Protocol: Synthesis from Acetic Acid and Methylamine

This protocol is adapted from a patented industrial process.[3]

Materials:

-

Acetic Acid

-

Monomethylamine

-

Amination tank

-

Fractionation tank

Procedure:

-

Charge the amination tank with 200 kg of acetic acid.

-

Add 98 kg of monomethylamine to the amination tank.

-

Maintain the reaction temperature at 70-80 °C for 2 hours to generate the crude N-Methylacetamide product.

-

Transfer the crude product to a finished product fractionation tank.

-

First, distill off water by heating under normal pressure.

-

Subsequently, distill off any remaining acid by vacuum fractionation to obtain the purified N-Methylacetamide.

Metabolism of N-Methylacetamide

N-Methylacetamide is a primary metabolite of N,N-dimethylacetamide (DMAC) and is further metabolized in the body.[11] Understanding this pathway is critical for toxicological assessments and for interpreting biomarker data in occupational health settings.

Metabolic Pathway

The following diagram illustrates the metabolic conversion of DMAC to NMA and its subsequent metabolite.

Caption: The metabolic pathway of N,N-Dimethylacetamide.

Experimental Protocol: Analysis of NMA in Urine

This method is used for monitoring occupational exposure to DMAC by measuring its metabolite, NMA, in urine.[7]

Instrumentation:

-

Gas chromatograph with a Chromosorb 103 column

Procedure:

-

Collect a urine sample from the subject.

-

Directly inject an aliquot of the urine specimen onto the Chromosorb 103 column of the gas chromatograph.

-

Quantify the concentration of N-Methylacetamide, which is typically measurable in the range of 5-500 µL/L.

Potential Research Areas

While the primary applications of N-Methylacetamide are well-established, its potential in drug development and as a biological modulator remains largely unexplored. The following areas represent promising avenues for future research.

NMA as a Pharmacological Agent

The observation that NMA can induce differentiation of murine erythroleukemia cells suggests that it may possess cell-differentiating or anti-cancer properties.[5][7] Further research could investigate:

-

Mechanism of Action: Elucidating the signaling pathways through which NMA induces cell differentiation. This could involve studies on gene expression, protein phosphorylation cascades, and cell cycle regulation.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening NMA analogs to identify more potent and selective compounds.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of NMA and its derivatives in animal models of various cancers.

NMA in Drug Formulation and Delivery

Given its excellent solvent properties and miscibility with water, NMA could be explored as a solvent or co-solvent in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.[6] Research in this area could focus on:

-

Solubility Enhancement Studies: Quantifying the increase in solubility of various active pharmaceutical ingredients (APIs) in the presence of NMA.

-

Formulation Stability: Assessing the long-term chemical and physical stability of drug formulations containing NMA.

-

In Vivo Pharmacokinetic Studies: Comparing the pharmacokinetic profiles of drugs formulated with and without NMA to determine its effect on absorption, distribution, metabolism, and excretion (ADME).

Toxicological and Safety Re-evaluation

While NMA is known to be a teratogen, a more in-depth understanding of its toxicological profile is warranted, especially if it is to be considered for any therapeutic application.[5] Future studies could include:

-

Dose-Response Relationship for Teratogenicity: Establishing a clearer dose-response curve for the teratogenic effects of NMA to define a no-observed-adverse-effect level (NOAEL).

-

Neurotoxicity Studies: Investigating potential neurotoxic effects, given that its parent compound, DMAC, has been associated with neurological symptoms.[11]

-

Chronic Toxicity Studies: Conducting long-term exposure studies in animal models to assess the potential for cumulative toxicity.

Conclusion

N-Methylacetamide is a compound of significant industrial importance with a largely unexplored biological and pharmacological profile. This guide has provided a comprehensive overview of its known properties and has outlined several promising areas for future research. By delving into the mechanisms of its biological activity, exploring its potential in drug formulation, and refining our understanding of its toxicology, the scientific community can unlock the full potential of this versatile molecule. The path from a simple solvent and intermediate to a potential therapeutic agent or a novel formulation excipient is a challenging but potentially rewarding one, warranting dedicated investigation by researchers in drug development and life sciences.

References

- 1. N-Methylacetamide - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. CN1760175A - Technique for preparing N-methylacetamide - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [guidechem.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. echemi.com [echemi.com]

- 8. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-Methylacetamide | 79-16-3 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. chemicalbook.com [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-Methylacetamide and its Tertiary Amide Analogue, N,N-Dimethylpivalamide

An Important Note on Nomenclature: The compound "N-Methyltrimethylacetamide" specified in the topic of this guide is not a standard or commonly recognized chemical name, and as such, no direct data for a compound with this name could be retrieved. Based on the constituent parts of the name, a plausible interpretation is a tertiary amide with a trimethylacetyl group. Therefore, for the purpose of a meaningful and technically relevant comparison, this guide will focus on N,N-Dimethylpivalamide , a tertiary amide, and its relationship to the secondary amide, N-Methylacetamide . N,N-Dimethylpivalamide contains a trimethylacetyl group and serves as an excellent comparative compound to N-Methylacetamide to illustrate the structural and functional differences between secondary and tertiary amides.

Introduction

Amides are a fundamental class of organic compounds with wide-ranging significance in chemistry and biology. Their properties are profoundly influenced by the degree of substitution on the nitrogen atom. This guide provides a detailed comparative analysis of a secondary amide, N-Methylacetamide (NMA), and a sterically hindered tertiary amide, N,N-Dimethylpivalamide.

N-Methylacetamide is a simple, yet important molecule often used as a model for the peptide bond in proteins.[1] Its ability to participate in hydrogen bonding governs many of its physical and chemical properties. In contrast, N,N-Dimethylpivalamide, with its fully substituted nitrogen atom and bulky tert-butyl group, offers a valuable case study in the effects of steric hindrance and the absence of N-H hydrogen bonding on the characteristics of an amide.

This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of these two compounds.

Chemical Structures and Comparative Properties

The structural differences between N-Methylacetamide and N,N-Dimethylpivalamide are central to their distinct properties. N-Methylacetamide possesses a hydrogen atom on the nitrogen, allowing it to act as both a hydrogen bond donor and acceptor. N,N-Dimethylpivalamide lacks an N-H bond and can only function as a hydrogen bond acceptor via its carbonyl oxygen.

Physicochemical Properties

The key physicochemical properties of N-Methylacetamide and N,N-Dimethylpivalamide are summarized in the table below for direct comparison.

| Property | N-Methylacetamide | N,N-Dimethylpivalamide |

| IUPAC Name | N-Methylacetamide | N,N-Dimethyl-2,2-dimethylpropanamide |

| Synonyms | Methyl acetamide, Monomethylacetamide | N,N,2,2-Tetramethylpropanamide |

| CAS Number | 79-16-3 | 24331-71-3 |

| Molecular Formula | C₃H₇NO | C₇H₁₅NO |

| Molar Mass | 73.09 g/mol [2] | 129.20 g/mol |

| Appearance | Colorless solid or liquid[2] | - |

| Melting Point | 26-28 °C[1] | - |

| Boiling Point | 204-206 °C[1] | - |

| Density | 0.957 g/mL at 25 °C | - |

| Solubility in Water | Soluble[2] | - |

| Vapor Pressure | 1.1 hPa (50 °C)[2] | - |

| Refractive Index (n²⁰/D) | 1.433[2] | - |

Synthesis and Experimental Protocols

Synthesis of N-Methylacetamide

N-Methylacetamide can be synthesized through several routes, with a common laboratory and industrial method being the reaction of methylamine with acetic anhydride or hot acetic acid.[2][3]

Experimental Protocol: Synthesis of N-Methylacetamide from Acetic Anhydride and Methylamine

This protocol is a representative procedure adapted from established methods.[3]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place a solution of methylamine (1.0 equivalent) in a suitable solvent (e.g., diethyl ether or dichloromethane). Cool the flask in an ice-water bath.

-

Acylation: Slowly add acetic anhydride (1.05 equivalents) dropwise from the dropping funnel to the stirred methylamine solution. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.

-

Workup: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude N-Methylacetamide can be purified by fractional distillation under vacuum.

Synthesis of N,N-Dimethylpivalamide

The synthesis of N,N-Dimethylpivalamide, a tertiary amide, typically involves the reaction of a pivaloyl halide (e.g., pivaloyl chloride) with dimethylamine.

Experimental Protocol: Synthesis of N,N-Dimethylpivalamide from Pivaloyl Chloride and Dimethylamine

This is a general, representative protocol for the synthesis of a tertiary amide.

-

Reaction Setup: In a round-bottom flask, dissolve dimethylamine (2.0 equivalents) in a suitable solvent such as dichloromethane or diethyl ether. Add a base, such as triethylamine or pyridine (1.2 equivalents), to act as a scavenger for the HCl byproduct. Cool the mixture in an ice bath.

-

Acylation: Slowly add pivaloyl chloride (1.0 equivalent) to the cooled, stirred solution of dimethylamine.

-

Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Workup: Dilute the reaction mixture with water and separate the organic layer. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.

Biological Activity and Applications

N-Methylacetamide

N-Methylacetamide has been studied for its biological effects, and it is recognized as a metabolite of N,N-dimethylacetamide.[1] It has been identified as an experimental teratogen, with studies in rats indicating the potential for teratogenic effects and embryo mortality.[1][4] The simultaneous administration of sodium nitrite has been shown to enhance these teratogenic effects, suggesting that endogenous nitrosation may be a contributing factor.[1]

N,N-Dimethylpivalamide and N,N-Dialkylamides

Specific biological activity data for N,N-Dimethylpivalamide is not widely available in public literature. However, the broader class of N,N-dialkylamides encompasses compounds with a wide range of biological activities. These activities are highly dependent on the overall structure of the molecule. For instance, various N-alkylamides of natural origin have demonstrated immunomodulatory, anti-inflammatory, analgesic, and antimicrobial properties. It is important to note that these activities are not inherent to the N,N-dialkylamide functional group itself but are conferred by the entire molecular structure.

Comparative Analysis: The Role of the N-H Bond

The primary structural difference between N-Methylacetamide and N,N-Dimethylpivalamide—the presence or absence of a hydrogen atom on the nitrogen—has profound implications for their intermolecular interactions and, consequently, their physical properties.

N-Methylacetamide, as a secondary amide, can form strong intermolecular hydrogen bonds, leading to a higher boiling point and melting point compared to tertiary amides of similar molecular weight. This hydrogen bonding is also crucial for its solubility in protic solvents like water. The absence of an N-H bond in N,N-Dimethylpivalamide precludes it from acting as a hydrogen bond donor, resulting in weaker intermolecular forces and, consequently, lower boiling and melting points are expected.

Conclusion

This technical guide has provided a comparative overview of N-Methylacetamide and N,N-Dimethylpivalamide, highlighting the key differences between a secondary and a tertiary amide. The presence of an N-H bond in N-Methylacetamide is a critical determinant of its physical properties and its ability to interact with biological systems. While specific biological data for N,N-Dimethylpivalamide is limited, the principles outlined in this guide regarding the influence of amide substitution patterns are broadly applicable in the fields of medicinal chemistry and materials science. The provided experimental protocols offer a foundation for the synthesis of these and related compounds for further research and development.

References

Navigating the Landscape of N-Methylacetamides: A Technical Guide for Researchers

An in-depth examination of the commercial availability, synthesis, and applications of N-Methylacetamide for professionals in research and drug development.

Executive Summary

For researchers and drug development professionals, sourcing the right chemical compounds is a critical starting point for any successful project. This guide addresses the commercial landscape and technical applications of N-Methylacetamide (NMA). It is important to note that the term "N-Methyltrimethylacetamide" is not a standard chemical identifier. Our research indicates that queries for this compound often resolve to the more common and widely used N-Methylacetamide (CAS: 79-16-3) or its trimethylsilyl derivative, N-Methyl-N-(trimethylsilyl)acetamide (CAS: 7449-74-3). This guide will focus primarily on N-Methylacetamide, a versatile solvent and a key intermediate in various chemical syntheses, while also providing context for its silylated derivative.

Commercial Suppliers and Availability of N-Methylacetamide

N-Methylacetamide is readily available from a variety of commercial suppliers, catering to a range of purity requirements and quantities suitable for both research and industrial applications. Below is a summary of representative suppliers and their typical product specifications.

| Supplier | Purity | Available Quantities | CAS Number | Additional Notes |

| Sigma-Aldrich (Merck) | ≥99% | Grams to Kilograms | 79-16-3 | Offers various grades, including for synthesis and as a building block. |

| Thermo Scientific Chemicals | 98% | 10 g and larger | Not explicitly for NMA, but for N-Methyl-N-trimethylsilylacetamide[1] | The original product was part of the Alfa Aesar portfolio. |

| hangdachem.com | 99% | Bulk (Cardboard drum) | 79-16-3 | Primarily used as a solvent in organic synthesis, such as for cephalosporins.[2][3] |

| LookChem | Varies by supplier | Kilogram to metric ton | 79-16-3 | A platform connecting various Chinese manufacturers and suppliers.[4] |

| Echemi | Varies by supplier | Bulk quantities | 79-16-3 | Provides access to safety data sheets from various suppliers.[5] |

| CDH Fine Chemical | Laboratory grade | Varies | 79-16-3 | Supplies laboratory chemicals for professional use.[6] |

Applications in Research and Drug Development

N-Methylacetamide serves as a valuable tool in several areas of scientific research and pharmaceutical development due to its unique properties as a polar aprotic solvent and its structural similarity to the peptide bond.

Solvent for Organic Synthesis and Formulations

With its high dielectric constant and ability to dissolve a wide range of organic and inorganic compounds, NMA is an effective solvent for various chemical reactions.[2][3] It is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and polymers.[3][7] For instance, it is employed as a solvent in the synthesis of cephalosporin antibiotics.[2][8]

Model Compound for Protein Folding Studies